molecular formula C21H28BNO4 B1391864 Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate CAS No. 1312611-41-8

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate

Cat. No.: B1391864
CAS No.: 1312611-41-8
M. Wt: 369.3 g/mol
InChI Key: AGHCJCKEBFQSMP-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a tert-butyl group, a naphthalene ring, and a dioxaborolane moiety

Preparation Methods

The synthesis of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate typically involves multiple stepsThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as sodium acetate, and solvents like xylene . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Mechanism of Action

The mechanism of action of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura reaction . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique boron-containing moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₅BNO₄
  • Molecular Weight : 329.31 g/mol
  • CAS Number : 893566-72-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dioxaborolane group suggests potential applications in targeting enzymes or receptors involved in various biochemical pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors related to neurotransmission or cell signaling.
  • Antioxidant Properties : The structure may confer antioxidant capabilities that protect cells from oxidative stress.

Biological Activity and Case Studies

Research has indicated various biological activities associated with this compound:

Anticancer Activity

A study demonstrated that derivatives of boron-containing compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression .

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of similar carbamate derivatives in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
SolubilitySoluble in organic solvents
Melting Point168–173 °C
BioavailabilityUnder investigation
Half-lifeNot yet determined

Toxicity and Safety Profile

While initial studies suggest low toxicity profiles for similar compounds , comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO4/c1-19(2,3)25-18(24)23-17-11-9-14-12-16(10-8-15(14)13-17)22-26-20(4,5)21(6,7)27-22/h8-13H,1-7H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHCJCKEBFQSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677961
Record name tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312611-41-8
Record name tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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